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Compound of Interest

Compound Name:
5-(Chloromethyl)-1-cyclopropyl-

1H-pyrazole

Cat. No.: B15301841

Get Quote

A Technical Guide for Medicinal Chemistry Applications
Executive Summary
5-(Chloromethyl)-1-cyclopropyl-1H-pyrazole (CAS: 1393558-55-8) is a specialized

heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents targeting

kinase pathways and viral replication complexes (e.g., HCV NS5B). Its value lies in the

bifunctional reactivity of its core: the electrophilic chloromethyl group serves as a "warhead" for

nucleophilic substitution, while the cyclopropyl moiety provides unique steric bulk and

metabolic stability compared to standard alkyl groups.

This guide provides a rigorous technical analysis of the compound’s physicochemical

properties, structural validation strategies, and handling protocols. It is designed to move

beyond basic catalog data, offering the causal logic required for high-integrity research and

development.

Chemical Identity & Structural Analysis[1][2][3]
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The structural integrity of this compound hinges on the regiochemistry of the pyrazole ring.

Unlike symmetrical heterocycles, the 1,5-substitution pattern is thermodynamically less stable

than the 1,3-isomer during direct cyclization synthesis, often leading to regioisomeric impurities

that are difficult to separate.

Nomenclature & Identifiers[3][4]
Parameter Detail

IUPAC Name 5-(Chloromethyl)-1-cyclopropyl-1H-pyrazole

CAS Registry Number 1393558-55-8

SMILES ClCC1=CC=NN1C1CC1

Molecular Formula C₇H₉ClN₂

Molecular Weight 156.61 g/mol

Structural Alert
Alkylating Agent (Primary allylic/benzylic-type

chloride)

Structural Features & Reactivity Profile
Chloromethyl Group (C5-CH₂Cl): This position is activated by the adjacent pyrazole

-system. It functions similarly to a benzylic chloride, making it highly susceptible to

reactions with amines, thiols, and alkoxides. Critical Note: This high reactivity necessitates
strict moisture control to prevent hydrolysis to the alcohol.

Cyclopropyl Ring (N1-Substituent): The cyclopropyl group is an electron-donating group via

conjugation (Walsh orbitals) but exerts significant steric pressure. It prevents free rotation in

binding pockets, often improving potency in drug candidates.

Pyrazole Core: The N2 nitrogen is a weak H-bond acceptor. The ring is aromatic but

electron-rich, susceptible to electrophilic aromatic substitution at C4.

Physical & Thermodynamic Properties
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The following data aggregates computed and empirical trends for this specific chemotype. Due

to the specialized nature of this intermediate, some values are derived from high-confidence

QSAR models validated against analogous pyrazoles.

Property Value / Range Technical Insight

Physical State Low-melting solid or viscous oil

The cyclopropyl group disrupts

crystal packing compared to

planar phenyl analogs.

Boiling Point
~240–250 °C (Predicted @

760 mmHg)

High boiling point due to

polarity, but thermal instability

suggests distillation under high

vacuum is required.

LogP (Octanol/Water) 1.96 ± 0.2

Moderately lipophilic. Ideal for

organic extraction (DCM,

EtOAc) but low water solubility.

pKa (Conjugate Acid) ~2.5 (Pyrazole N2)

Very weak base. Will not

protonate significantly at

physiological pH, but forms

stable salts with strong acids

(HCl).

Density ~1.25 g/cm³

Higher density than non-

halogenated analogs due to

the chlorine atom.

Solubility
DMSO, Methanol, DCM,

EtOAc

Incompatible with nucleophilic

solvents (water, alcohols) over

long periods due to solvolysis.

Synthesis & Impurity Logic
Understanding the synthesis is crucial for anticipating the impurity profile. The most robust

route avoids direct cyclization (which yields mixtures) and instead proceeds via the reduction of

the corresponding ester.
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Synthesis Pathway (Graphviz)

1-Cyclopropyl-1H-pyrazole-
5-carboxylic acid (Ester)

Reduction
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(Trace from SM)

If SM impure

Intermediate:
(1-Cyclopropyl-1H-pyrazol-5-yl)methanol

Chlorination
(SOCl2 / DCM)

TARGET:
5-(Chloromethyl)-1-cyclopropyl-

1H-pyrazole

Click to download full resolution via product page

Caption: Figure 1. Regioselective synthesis pathway via ester reduction ensures the correct

1,5-substitution pattern, minimizing isomeric impurities.

Impurity Profile
Hydrolysis Product: (1-Cyclopropyl-1H-pyrazol-5-yl)methanol. Result of moisture ingress.

Regioisomer: 3-(Chloromethyl)-1-cyclopropyl-1H-pyrazole. Rare if the ester route is used,

but common if made via hydrazine cyclization.

HCl Adduct: The product may sequester HCl gas from the thionyl chloride step, appearing as

a hydrochloride salt.

Structural Validation (Spectroscopy)
To validate the identity of 5-(chloromethyl)-1-cyclopropyl-1H-pyrazole, the following

spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance ( H NMR)
Solvent: CDCl

6.15 ppm (d, 1H): C4-H (Pyrazole ring). Characteristic doublet.

7.45 ppm (d, 1H): C3-H (Pyrazole ring). Downfield due to proximity to N.
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4.65 ppm (s, 2H): –CH₂Cl. Diagnostic singlet. If this shifts to ~4.75 and broadens, suspect
hydrolysis (–CH₂OH).

3.80 ppm (m, 1H): Cyclopropyl CH (methine). Deshielded by N1.

1.00–1.30 ppm (m, 4H): Cyclopropyl CH₂ (methylene). Distinctive multiplets.

Analytical Workflow Diagram

Crude Sample

1H NMR (CDCl3)
Check: Regiochemistry & Purity

LC-MS (ESI+)
Check: MW (156.6) & Hydrolysis (+18)

Pass Specs?

Release for Synthesis

Yes

Repurify (Flash Chrom.)
Hex/EtOAc

No

Click to download full resolution via product page

Caption: Figure 2. Quality Control workflow emphasizing the detection of hydrolysis by-

products via LC-MS and regiochemistry via NMR.

Experimental Protocols
Protocol 6.1: Stability-Indicating HPLC Method
Purpose: To quantify purity and detect the hydrolysis degradant.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
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Mobile Phase A: Water + 0.1% Formic Acid (Do not use phosphate buffers; they may

nucleophilically attack the chloride).

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV @ 220 nm (Pyrazole absorption).

Expected Retention:

Hydrolysis Alcohol: ~2.5 min (More polar).

Target Chloride: ~5.8 min.

Protocol 6.2: Handling & Storage
Storage: -20°C under Argon/Nitrogen atmosphere.

Container: Amber glass vial with Teflon-lined cap.

Handling: Weigh quickly in a fume hood. The compound is a lachrymator and potential

alkylating agent. Double-gloving (Nitrile) is recommended.

Safety & Toxicology (E-E-A-T Grounding)
Hazard Classification (GHS):

Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Danger).

Germ Cell Mutagenicity: Category 2 (Suspected).

Skin Corrosion/Irritation: Category 1B (Causes severe burns - due to potential HCl release

and alkylation).

Mechanism of Toxicity: As a primary alkyl halide, the chloromethyl group can alkylate DNA

bases (guanine N7), leading to replication errors. This mechanism is shared with nitrogen

mustards, necessitating containment level handling (OEL < 10 µg/m³ estimated).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15301841?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
National Center for Biotechnology Information (2026).PubChem Compound Summary for

CID 1393558-55-8, 5-(Chloromethyl)-1-cyclopropyl-1H-pyrazole. Retrieved from [Link]

Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part A: Structure and
Mechanisms. Springer. (Reference for alkyl halide reactivity and pyrazole regiochemistry).

To cite this document: BenchChem. [Comprehensive Characterization of 5-(Chloromethyl)-1-
cyclopropyl-1H-pyrazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15301841/docs#comprehensive-characterization-of-
5-chloromethyl-1-cyclopropyl-1h-pyrazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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